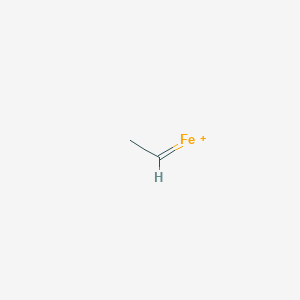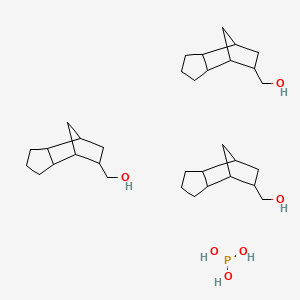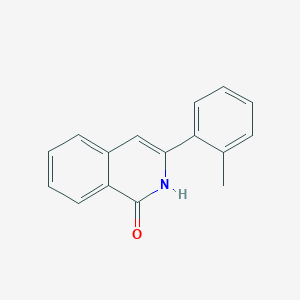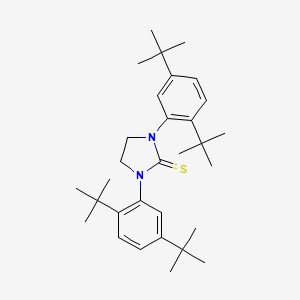![molecular formula C45H27N7 B12517931 2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) CAS No. 817638-51-0](/img/structure/B12517931.png)
2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is a complex organic compound with the molecular formula C45H27N7. This compound is characterized by its intricate structure, which includes multiple phenyl and nitrile groups. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) typically involves multi-step organic reactions. One common method includes the reaction of nitrilotriacetic acid with 4-bromobenzonitrile under specific conditions to form the desired compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
科学的研究の応用
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylmethanone): This compound has a similar structure but with ketone groups instead of nitrile groups.
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylamine): This compound features amine groups instead of nitrile groups.
Uniqueness
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is unique due to its multiple nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
CAS番号 |
817638-51-0 |
|---|---|
分子式 |
C45H27N7 |
分子量 |
665.7 g/mol |
IUPAC名 |
2-[4-[4-[dicyano(phenyl)methyl]-N-[4-[dicyano(phenyl)methyl]phenyl]anilino]phenyl]-2-phenylpropanedinitrile |
InChI |
InChI=1S/C45H27N7/c46-28-43(29-47,34-10-4-1-5-11-34)37-16-22-40(23-17-37)52(41-24-18-38(19-25-41)44(30-48,31-49)35-12-6-2-7-13-35)42-26-20-39(21-27-42)45(32-50,33-51)36-14-8-3-9-15-36/h1-27H |
InChIキー |
SPQZOMITHQERHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)(C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C#N)(C#N)C4=CC=CC=C4)C5=CC=C(C=C5)C(C#N)(C#N)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)

![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)

![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)


